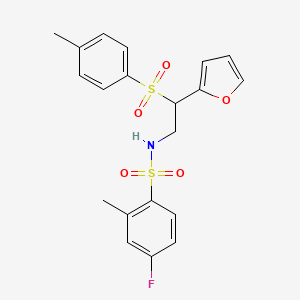

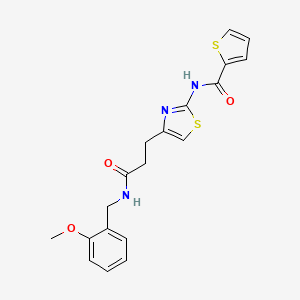

![molecular formula C24H20FNO4S B2979255 (2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-05-2](/img/structure/B2979255.png)

(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s structure and properties can significantly influence its potential applications and safety profile .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Chemical Transformations

Research has demonstrated novel synthetic methodologies involving related chemical structures, contributing to the broader field of organic synthesis. For instance, Johnson et al. (2010) explored CAN-mediated oxidations for synthesizing xanthones and related products, showcasing innovative approaches to complex chemical structures Johnson, M. M., Naidoo, J. M., Fernandes, M., Mmutlane, E., van Otterlo, W. V., & de Koning, C. D. (2010). CAN-mediated oxidations for the synthesis of xanthones and related products. The Journal of Organic Chemistry, 75(24), 8701-8704. Additionally, Alkhathlan (2003) reported on the cyclization of 2-hydroxyacetophenone hydrazones, leading to the formation of benzoxazinones, demonstrating the versatility in synthesizing heterocyclic compounds Alkhathlan, H. (2003). Synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones. Tetrahedron, 59, 8163-8170.

Potential Therapeutic Applications

There have been investigations into the potential therapeutic applications of compounds with similar structural motifs. Hayakawa et al. (2004) developed derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester as potent anti-tumor agents, illustrating the medicinal chemistry efforts to harness such compounds for cancer therapy Hayakawa, I., Shioya, R., Agatsuma, T., Furukawa, H., Naruto, S., & Sugano, Y. (2004). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(17), 4383-4387.

Chemical Stability and Photoreactivity

Research by Zabadal et al. (2001) delved into the photoreactivity of 2,5-dimethylphenacyl esters, revealing insights into their chemical stability and potential applications as photoremovable protecting groups. This study contributes to understanding the photoreactivity of complex organic molecules and their utility in synthetic chemistry Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J. (2001). 2,5-Dimethylphenacyl Esters: A Photoremovable Protecting Group for Carboxylic Acids. Journal of Physical Chemistry A, 105, 10329-10333.

Advanced Materials and Chemical Properties

Further, Shi et al. (2017) developed a new difluoro aromatic ketone monomer for preparing poly(arylene ether sulfone)s, showcasing the application of such compounds in creating materials with specific properties, such as conductivity and stability Shi, Q., Chen, P., Zhou, J., Weng, Q., Zhang, X., Chen, X., & An, Z. (2017). Poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants: preparation, stability and conductivity. RSC Advances, 7, 30770-30783.

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl)-[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4S/c1-15-7-9-20(16(2)11-15)24(27)23-14-26(18-5-4-6-19(13-18)30-3)21-12-17(25)8-10-22(21)31(23,28)29/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPIDXSAMDZJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2979173.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2979181.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979183.png)

![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)

![3,4-Difluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2979186.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2979189.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2979191.png)

![N-(4-chlorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2979193.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2979194.png)